N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide
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Overview
Description
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide is an organic compound with a unique structure that includes a methyl group, a sulfanyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide typically involves the reaction of N-methyl-2-(methylsulfanyl)aniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The sulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide can be compared with similar compounds such as:
N-Methyl-2-(methylsulfanyl)aniline: Shares the methyl and sulfanyl groups but lacks the propanamide backbone.
N-Methyl-2-(methylsulfanyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-Phenylpropanamide: Lacks the methyl and sulfanyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63017-98-1 |
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Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-methyl-2-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C11H15NOS/c1-9(14-3)11(13)12(2)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
MRQIZEJJRGIJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)SC |
Origin of Product |
United States |
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